molecular formula C19H20ClNO4S B2539248 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1448063-71-5

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2539248
CAS No.: 1448063-71-5
M. Wt: 393.88
InChI Key: NSZWWLGWOXJTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound characterized by the presence of a sulfonyl group, an azetidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the azetidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The exact pathways would depend on the specific biological target, but could involve inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 1-(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
  • 1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., bromine, methyl).
  • Unique Features: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-16-7-2-14(3-8-16)4-11-19(22)21-12-18(13-21)26(23,24)17-9-5-15(20)6-10-17/h2-3,5-10,18H,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWWLGWOXJTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.